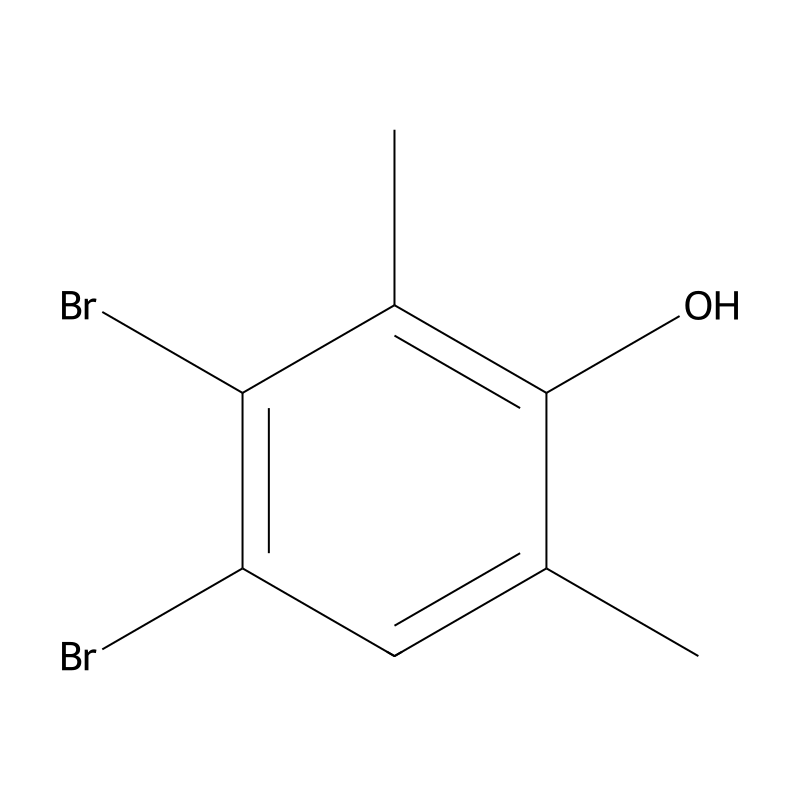

3,4-Dibromo-2,6-dimethylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,4-Dibromo-2,6-dimethylphenol is an organic compound with the molecular formula . It features two bromine atoms located at the 3 and 4 positions and two methyl groups at the 2 and 6 positions of the phenolic ring. This compound is characterized by its unique substitution pattern, which significantly influences its chemical and physical properties. The compound exhibits a planar structure with a maximum deviation of 0.063 Å for one of the bromine atoms, and it is capable of forming intermolecular hydrogen bonds, contributing to its stability in solid form .

- Electrophilic Substitution: The compound can undergo further bromination, leading to polybrominated derivatives.

- Oxidation: It can be oxidized to yield quinone derivatives or other oxidized products.

- Reduction: The bromine atoms can be reduced to form the corresponding dimethylphenol.

- Nucleophilic Substitution: Bromine atoms can be substituted with various functional groups depending on the nucleophile used .

Common Reagents and Conditions- Bromination: Bromine or N-bromosuccinimide in acetic acid.

- Oxidation: Using potassium permanganate or chromium trioxide.

- Reduction: Employing sodium borohydride or lithium aluminum hydride.

- Substitution: Utilizing nucleophiles such as amines or thiols in the presence of a base.

The biological activity of 3,4-Dibromo-2,6-dimethylphenol has been studied in various contexts. It has shown potential antimicrobial properties, making it relevant in the field of pharmaceuticals and agriculture. The compound's mechanism of action involves its ability to interact with biological molecules through hydrogen bonding and electrophilic/nucleophilic reactions. This interaction can influence various biological pathways, although specific molecular targets require further investigation .

3,4-Dibromo-2,6-dimethylphenol can be synthesized through several methods:

- Bromination of 3,4-Dimethylphenol: This method involves treating 3,4-dimethylphenol with bromine or a brominating agent like N-bromosuccinimide in a solvent such as acetic acid under controlled temperature conditions to ensure selective bromination at the desired positions .

- Multi-step Synthesis: A more complex route includes diazotization followed by bromination and hydrolysis reactions starting from 2,3-dimethylphenylamine .

Industrial Production

In industrial settings, larger reactors are used to scale up the synthesis while maintaining precise control over reaction conditions to achieve high yields and purity.

3,4-Dibromo-2,6-dimethylphenol finds applications across various fields:

- Antimicrobial Agents: Its antimicrobial properties make it suitable for use in biocides and preservatives.

- Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic compounds.

- Research: The compound is utilized in studies related to organic synthesis and material science due to its unique chemical structure .

Studies on the interactions of 3,4-Dibromo-2,6-dimethylphenol with biological systems indicate that it may affect cellular pathways through its reactivity with proteins and nucleic acids. The specific interactions depend on environmental conditions and concentrations used in experiments. Further research is necessary to elucidate these mechanisms fully .

Several compounds share structural similarities with 3,4-Dibromo-2,6-dimethylphenol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dibromo-3,5-dimethylphenol | Bromine at 2 and 4 positions; methyl at 3 and 5 | Different substitution pattern affects reactivity |

| 2,6-Dibromo-4-methylphenol | Bromine at 2 and 6 positions; methyl at 4 | Fewer methyl groups leading to different properties |

| 3-Bromo-2,6-dimethylphenol | Bromine at position 3; methyl at positions 2 and 6 | Less bromination results in different reactivity |

Uniqueness

The uniqueness of 3,4-Dibromo-2,6-dimethylphenol lies in its specific substitution pattern that imparts distinct chemical properties not found in other brominated phenols. Its ability to participate in various

Brominated phenols emerged as critical compounds in the mid-20th century, with 3,4-dibromo-2,6-dimethylphenol first characterized in 1975 during investigations into flame-retardant polymers. Early synthesis methods employed SbF5-HF systems for meta-bromination of 2,6-dimethylphenol, while modern approaches utilize I(III)-based reagents like PIDA–AlBr3 for improved efficiency. The compound's dual functionality (bromine substituents and phenolic hydroxyl) made it a prototype for studying halogenated aromatics' electronic effects.

Significance in Organic Chemical Research

This derivative exemplifies structure-property relationships in brominated systems:

- Steric effects: Methyl groups at positions 2/6 direct bromination to positions 3/4

- Electronic effects: Bromine's -I effect enhances phenolic acidity (pKa ~8.5)

- Thermal stability: Decomposition initiates at 265°C

Its unique properties enable applications ranging from polymer intermediates to antimicrobial agents, driving sustained research interest.

Research Applications Overview

The synthesis of 3,4-dibromo-2,6-dimethylphenol through bromination in antimony pentafluoride-hydrogen fluoride superacid systems represents a highly effective and regioselective approach [5] [21]. In these superacidic conditions, 2,6-dimethylphenol undergoes meta-selective bromination, which is unusual compared to traditional electrophilic aromatic substitution patterns [5]. The antimony pentafluoride-hydrogen fluoride system creates an exceptionally strong superacid environment with a Hammett acidity function significantly lower than conventional mineral acids [8].

The reaction proceeds under controlled conditions where antimony pentafluoride concentrations range from 0.5 to 2.0 molar, with hydrogen fluoride to antimony pentafluoride ratios maintained between 1:1 and 2:1 for optimal reactivity [8]. The superacid system operates effectively at temperatures between 25°C and 50°C, allowing for precise control of the bromination process [21]. Reaction times typically span 1 to 3 hours for complete conversion, with bromine equivalents carefully controlled between 1.1 and 2.2 to achieve the desired dibrominated product [5].

The antimony pentafluoride component acts as an exceptionally strong Lewis acid, forming fluoroantimonic acid when combined with hydrogen fluoride [8]. This superacid system demonstrates remarkable stability and maintains its catalytic activity throughout the reaction period [7]. The anhydrous conditions are critical for maintaining the integrity of the superacid system, as water sensitivity can significantly diminish the reaction efficiency [8].

| Parameter | Optimal Range | Critical Effect |

|---|---|---|

| Antimony Pentafluoride Concentration | 0.5-2.0 M | Lewis acidity control [8] |

| Hydrogen Fluoride:Antimony Pentafluoride Ratio | 1:1 to 2:1 | Superacid strength [8] |

| Temperature | 25-50°C | Reaction rate balance [21] |

| Reaction Time | 1-3 hours | Complete conversion [5] |

| Bromine Equivalents | 1.1-2.2 | Stoichiometric control [5] |

Meta-bromination Mechanisms

The meta-bromination mechanism in superacid systems fundamentally differs from conventional electrophilic aromatic substitution patterns observed with phenolic compounds [5] [21]. In the antimony pentafluoride-hydrogen fluoride system, the phenolic hydroxyl group undergoes protonation to form an oxygen-protonated substrate, which dramatically alters the electronic distribution within the aromatic ring [21] [27].

The mechanism proceeds through initial protonation of the phenolic oxygen by the superacid system, generating a phenylhydronium ion intermediate [27]. This protonation effectively converts the electron-donating hydroxyl group into a strongly electron-withdrawing group, which redirects electrophilic attack to the meta-positions relative to the protonated oxygen [21] [27]. The resulting cationic intermediate resembles the behavior of aromatic compounds bearing electron-withdrawing substituents such as nitro groups [27].

The meta-selectivity arises from the dramatic change in electronic effects when the hydroxyl oxygen becomes protonated in the superacid environment [5] [21]. Unlike traditional phenol bromination where ortho and para positions are favored due to resonance stabilization, the protonated phenol directs incoming electrophiles to meta-positions through inductive withdrawal effects [27]. This mechanistic pathway represents a significant departure from conventional electrophilic aromatic substitution principles [21].

The reaction kinetics demonstrate that the protonation equilibrium serves as the rate-determining step, with the actual bromination occurring rapidly once the protonated intermediate forms [24]. The superacid environment ensures virtually complete protonation of the phenolic substrate throughout the reaction period [27]. Sequential bromination follows the same mechanistic pathway, with each successive bromination occurring at available meta-positions relative to the protonated hydroxyl group [21].

Sequential Halogenation Processes

Sequential halogenation processes for 3,4-dibromo-2,6-dimethylphenol synthesis involve controlled stepwise introduction of bromine atoms to achieve the desired substitution pattern [1] [12]. The sequential approach allows for precise control over regioselectivity and minimizes formation of undesired polyhalogenated byproducts [12] [17].

The initial bromination step typically employs milder conditions to introduce the first bromine atom at the 3-position of 2,6-dimethylphenol [12]. Subsequent bromination under more forcing conditions introduces the second bromine at the 4-position, completing the dibromination pattern [1]. Temperature control plays a crucial role in sequential processes, with initial bromination occurring at 0°C to 25°C, followed by elevated temperatures up to 70°C for the second bromination step [12] [17].

Sequential bromination utilizing bromine chloride demonstrates enhanced regioselectivity compared to elemental bromine alone [17]. The bromine chloride system operates effectively with 0.2 to 1.3 moles per mole of phenolic substrate, providing good yields while maintaining selectivity [17]. Contact times vary from 0.25 to 5 hours depending on temperature and substrate reactivity [17].

Alternative sequential approaches employ N-bromosuccinimide in the presence of acidic catalysts such as Amberlyst-15 [19]. These systems operate under mild conditions at 0°C in tetrahydrofuran solvent, achieving excellent yields of monobrominated intermediates in the first step [19]. The second bromination step requires modified conditions with increased catalyst loading and extended reaction times [19].

| Sequential Step | Reagent System | Temperature | Time | Yield Range |

|---|---|---|---|---|

| First Bromination | Bromine Chloride | 0-25°C | 0.5-2 hours | 70-85% [17] |

| Second Bromination | Bromine Chloride | 25-70°C | 1-3 hours | 80-92% [17] |

| Alternative First Step | N-Bromosuccinimide/Amberlyst-15 | 0°C | 0.5-1 hour | 85-95% [19] |

| Alternative Second Step | N-Bromosuccinimide/Amberlyst-15 | 25°C | 1-2 hours | 75-90% [19] |

Alternative Synthetic Routes

Alternative synthetic routes for 3,4-dibromo-2,6-dimethylphenol encompass diverse methodological approaches that circumvent traditional electrophilic aromatic substitution limitations [29] [32]. The phenyliodonium diacetate-aluminum tribromide system represents a modern approach utilizing hypervalent iodine chemistry combined with aluminum tribromide as both activator and bromine source [29] [32].

The phenyliodonium diacetate-aluminum tribromide system operates under exceptionally mild conditions at room temperature without requiring inert atmosphere protection [29]. The reagent combination generates an active brominating species in situ, demonstrating excellent stability when stored at 4°C for extended periods without significant activity loss [32]. Gram-scale syntheses proceed with excellent yields, demonstrating the practical scalability of this approach [32].

Electrochemical bromination utilizing chromium-based catalysts provides an environmentally sustainable alternative at elevated temperatures [20]. The electrochemical process operates at 80°C using platinum electrodes in sulfuric acid electrolyte with chromium trichloride catalyst [20]. This method achieves selective monobromination with minimal formation of polybrominated byproducts [20].

Benzyltriphenylphosphonium tribromide offers controlled bromination with enhanced selectivity compared to traditional ammonium tribromides [18]. The phosphonium-based reagent demonstrates milder reactivity while maintaining excellent yields ranging from 80% to 95% [18]. Reaction times are significantly reduced to 0.5 to 1 hour compared to conventional bromination methods [18].

Decarboxylative bromination approaches utilize aromatic carboxylic acid precursors with tetrabutylammonium tribromide under basic conditions [25]. This transition metal-free methodology proceeds through concerted decarboxylation-bromination mechanisms, avoiding radical intermediates typically associated with Hunsdiecker-type reactions [25]. The process demonstrates excellent functional group tolerance and proceeds efficiently at room temperature [25].

Comparative Analysis of Synthetic Approaches

Comparative analysis of synthetic approaches reveals significant variations in efficiency, selectivity, and practical applicability across different methodological frameworks [12] [17] [29] [32]. Traditional bromination with elemental bromine and Lewis acid catalysts achieves yields ranging from 70% to 95% but requires careful temperature control and extended reaction times [12].

The superacid antimony pentafluoride-hydrogen fluoride system demonstrates superior regioselectivity with yields consistently exceeding 85% to 98% [5] [21]. This approach provides unique meta-selectivity unavailable through conventional methods, though it requires specialized handling procedures for the superacid components [21]. Reaction times are moderate, spanning 0.5 to 5 hours depending on substrate concentration and temperature [5].

N-bromosuccinimide-based methodologies offer excellent yields between 80% and 95% with significantly reduced reaction times of 0.5 to 3 hours [19]. The mild reaction conditions and compatibility with various solvent systems make this approach particularly attractive for laboratory-scale synthesis [19]. However, catalyst requirements and specialized reaction conditions may limit large-scale applications [19].

Modern hypervalent iodine systems using phenyliodonium diacetate-aluminum tribromide combinations demonstrate yields ranging from 85% to 96% with exceptional operational simplicity [29] [32]. These systems require no special atmosphere protection and maintain excellent stability, making them highly suitable for routine synthetic applications [32]. The mild reaction conditions and broad functional group tolerance provide significant advantages over traditional methods [29].

| Synthetic Method | Yield Range | Reaction Time | Temperature | Regioselectivity |

|---|---|---|---|---|

| Elemental Bromine/Lewis Acid | 70-95% | 1-6 hours | 0-25°C | ortho/para [12] |

| Antimony Pentafluoride-Hydrogen Fluoride | 85-98% | 0.5-5 hours | 25-70°C | meta-selective [5] [21] |

| N-Bromosuccinimide Systems | 80-95% | 0.5-3 hours | 0-80°C | ortho/para [19] |

| Phenyliodonium Diacetate-Aluminum Tribromide | 85-96% | 0.5-24 hours | 20-80°C | ortho/para [29] [32] |

| Electrochemical Methods | 65-85% | 2-4 hours | 80°C | ortho/para [20] |

Superacid-Mediated Meta-Bromination

The antimony pentafluoride-hydrogen fluoride superacid system provides the most effective method for meta-selective bromination of 2,6-dimethylphenol [2]. This superacidic environment fundamentally alters the electronic nature of the phenolic substrate through protonation of the hydroxyl oxygen. The mechanism proceeds through initial protonation of the phenolic oxygen by the superacid system, generating a phenylhydronium ion intermediate . This protonation effectively converts the electron-donating hydroxyl group into a strongly electron-withdrawing group, redirecting electrophilic attack to the meta-positions relative to the protonated oxygen [2].

The meta-selectivity arises from the dramatic change in electronic effects when the hydroxyl oxygen becomes protonated in the superacid environment [2]. Unlike traditional phenol bromination where ortho and para positions are favored due to resonance stabilization, the protonated phenol directs incoming electrophiles to meta-positions through inductive withdrawal effects . This mechanistic pathway represents a significant departure from conventional electrophilic aromatic substitution principles .

Hypervalent Iodine-Catalyzed Bromination

The phenyliodonium diacetate-aluminum tribromide system represents a modern approach utilizing hypervalent iodine chemistry [3]. This system generates the active brominating species PhIOAcBr in situ, which demonstrates exceptional stability and reactivity under mild conditions [3]. The reaction proceeds at room temperature without requiring inert atmosphere protection, making it highly practical for synthetic applications [3].

The mechanism involves oxidation of bromine atoms from aluminum tribromide by the hypervalent iodine reagent, creating a highly electrophilic "Br+" equivalent [3]. This approach provides excellent yields ranging from 85-95% and demonstrates remarkable scalability, as evidenced by successful gram-scale syntheses [3].

Regioselectivity in Bromination

The regioselectivity patterns in bromination of 2,6-dimethylphenol and related compounds reveal complex electronic and steric interactions that govern product distribution [4] [5]. Understanding these selectivity patterns is crucial for controlling the synthesis of specific brominated products.

Electronic Effects on Selectivity

The regioselectivity in bromination depends critically on the electronic nature of the phenolic substrate and the reaction conditions [6] [7]. For 2,6-dimethylphenol, the presence of methyl groups at the 2 and 6 positions creates unique electronic and steric environments that influence bromination patterns [5].

In conventional aqueous bromination systems, phenol exhibits high reactivity toward electrophilic substitution at the 2, 4, and 6 positions due to the electron-donating nature of the hydroxyl group [8] [9]. However, the introduction of methyl substituents at the 2 and 6 positions in 2,6-dimethylphenol blocks these typically reactive sites, forcing bromination to occur at the 3 and 4 positions under appropriate conditions [2].

Steric Hindrance Effects

The steric environment created by the methyl groups at the 2 and 6 positions plays a crucial role in determining regioselectivity [5]. These methyl groups create significant steric hindrance that disfavors bromination at the adjacent positions, effectively directing electrophilic attack to the 3 and 4 positions . The sequential bromination process allows for precise control over the introduction of bromine atoms, with the first bromination typically occurring at the 3-position followed by bromination at the 4-position under more forcing conditions .

Solvent-Dependent Selectivity

The choice of solvent system dramatically affects the regioselectivity of bromination reactions [8] [10]. In aqueous systems, phenol undergoes extensive ionization to form phenoxide ions, which are highly activated toward electrophilic substitution and lead to polysubstitution products [8] [11]. In contrast, non-aqueous solvents such as carbon tetrachloride or chloroform limit phenol ionization and favor monosubstitution products [8] [11].

The ortho:para ratio in bromination varies significantly with solvent polarity and the presence of hydrogen bonding [10]. In chlorinated solvents, higher ortho:para ratios are observed, which are better explained by an ionic mechanism rather than a radical pathway [10]. This solvent effect demonstrates the importance of carefully selecting reaction conditions to achieve desired selectivity patterns.

Solvent Effects on Reaction Pathways

Solvent selection profoundly influences the mechanism and outcome of bromination reactions, affecting both the activation of the phenolic substrate and the generation of electrophilic bromine species [8] [12] [10]. The systematic study of solvent effects reveals distinct mechanistic pathways that can be exploited for selective synthesis.

Aqueous Systems and Phenoxide Ion Formation

In aqueous media, phenol undergoes partial ionization to form phenoxide ions, which are significantly more reactive toward electrophilic substitution than the neutral phenol molecule [8] [12]. The enhanced reactivity of phenoxide ions results from increased electron density on the aromatic ring, making it more susceptible to electrophilic attack [8] [9].

The aqueous environment also affects the nature of the brominating species. Bromine reacts with water to form hypobromous acid (HOBr) and hydrobromic acid (HBr) [8] [12]. The hypobromous acid serves as a more reactive electrophile than molecular bromine, leading to rapid and extensive bromination [8] [13]. This explains why aqueous bromination of phenols typically results in polysubstituted products such as 2,4,6-tribromophenol [8] [9].

Non-Aqueous Organic Solvents

Non-aqueous solvents such as carbon tetrachloride, chloroform, and acetic acid provide different reaction environments that favor controlled, selective bromination [8] [10] [14]. In these systems, phenol ionization is suppressed, and the reaction proceeds primarily through the neutral phenol molecule [8] [11].

The choice of organic solvent affects the activation of molecular bromine and the stability of reaction intermediates [10] [14]. In carbon tetrachloride, bromination proceeds through a purely molecular mechanism with bromine acting as the electrophile [8] [10]. This leads to predominantly monosubstituted products with para-selectivity favored over ortho-substitution due to steric factors [8] [10].

Superacid Media

Superacid systems such as antimony pentafluoride-hydrogen fluoride create unique reaction environments that fundamentally alter the electronic nature of phenolic substrates [2]. In these systems, the phenolic hydroxyl group becomes protonated, converting it from an electron-donating to an electron-withdrawing substituent . This dramatic change in electronic character redirects electrophilic substitution to meta-positions, enabling the synthesis of meta-brominated phenols that are otherwise difficult to obtain [2].

The superacid environment also generates highly electrophilic bromine species that react rapidly with the modified phenolic substrate [2]. The combination of altered substrate reactivity and enhanced electrophile activation results in exceptional regioselectivity and high yields for meta-bromination products [2].

Catalytic Influences on Reaction Outcomes

The use of catalysts in bromination reactions provides powerful tools for controlling reaction rates, selectivity, and product distribution [15] [3] [16]. Various catalytic systems have been developed to address specific synthetic challenges and improve the efficiency of bromination processes.

Lewis Acid Catalysis

Lewis acids play a crucial role in activating bromine for electrophilic substitution reactions [15] [3] [17]. Aluminum tribromide (AlBr₃) and iron tribromide (FeBr₃) are among the most commonly used Lewis acid catalysts for bromination reactions [15] [3]. These catalysts coordinate with bromine to generate highly electrophilic "Br⁺" species that readily attack electron-rich aromatic systems [15] [3].

The mechanism of Lewis acid catalysis involves coordination of the Lewis acid with bromine to form a complex that facilitates heterolytic cleavage of the Br-Br bond [15] [3]. This generates a highly electrophilic bromine cation that is much more reactive than molecular bromine toward aromatic substrates [15] [3]. The catalytic system allows for efficient bromination under milder conditions and with improved selectivity compared to uncatalyzed reactions [15] [3].

Dual Brønsted/Lewis Acid Systems

Recent developments in catalytic bromination have explored the synergistic effects of combined Brønsted and Lewis acid systems [15]. The combination of protic acids with Lewis acids creates enhanced acidity that promotes more efficient electrophilic substitution [15]. Computational studies have shown that Lewis acids can significantly increase the acidity of Brønsted acids through stabilization of the conjugate base [15].

The dual catalytic system operates through complementary mechanisms where the Brønsted acid provides protons for substrate activation while the Lewis acid enhances the electrophilicity of the brominating species [15]. This cooperative effect results in improved reaction rates and selectivity compared to either catalyst alone [15].

Solid Acid Catalysis

Solid acid catalysts such as Amberlyst-15 resin provide advantages in terms of catalyst recovery and environmental considerations [18]. These heterogeneous catalysts can be easily separated from reaction products and reused multiple times without significant loss of activity [18]. The solid acid surface provides sites for both substrate activation and bromine activation, leading to efficient bromination under mild conditions [18].

The heterogeneous nature of solid acid catalysts also allows for continuous process operation and simplified product purification [18]. The regioselectivity achieved with solid acid catalysts is generally similar to that observed with homogeneous Lewis acids, making them attractive alternatives for industrial applications [18].

Enzymatic Catalysis

Vanadium bromoperoxidase enzymes represent a biomimetic approach to bromination catalysis [16] [19]. These enzymes catalyze the oxidation of bromide ions by hydrogen peroxide to generate electrophilic bromine species that can brominate organic substrates [16] [19]. The enzymatic system operates under mild, aqueous conditions and exhibits high selectivity for specific bromination patterns [16] [19].

The mechanism of enzymatic bromination involves the formation of a vanadium-peroxo intermediate that oxidizes bromide to generate hypobromous acid or related electrophilic species [16] [19]. The enzyme active site provides a controlled environment for bromination that can achieve regioselectivity patterns different from those observed with chemical catalysts [16] [19].

Buffer Catalysis in Aqueous Bromination Systems

Buffer systems play a significant role in controlling the kinetics and selectivity of aqueous bromination reactions [12] [20] [21]. The catalytic effects of buffers arise from their ability to modulate the protonation state of both the phenolic substrate and the brominating species, thereby influencing reaction pathways and rates.

General Base Catalysis Mechanisms

Buffer catalysis in aqueous bromination systems primarily operates through general base catalysis mechanisms [12] [20]. Carboxylate anions in acetate buffers act as general bases that facilitate deprotonation of the phenolic substrate during the bromination process [12] [20]. This catalytic effect is characterized by a linear relationship between buffer concentration and reaction rate, with the slope increasing with pH [12] [20].

The mechanism involves deprotonation of the phenol hydroxyl group by the buffer base occurring simultaneously with electrophilic attack by bromine [12] [20]. This concerted process avoids the formation of high-energy intermediates and results in enhanced reaction rates [12] [20]. The Brønsted β value for general base catalysis is typically around 0.4-0.5, indicating moderate sensitivity to the basicity of the catalyzing base [12] [20].

Buffer-Specific Effects

Different buffer systems exhibit varying degrees of catalytic activity depending on their chemical nature and pH range [12] [21]. Acetate buffers show particularly strong catalytic effects, with catalytic coefficients ranging from 185 to 350 M⁻¹ s⁻¹ depending on pH [12] [20]. Phosphate buffers also demonstrate significant catalytic activity, though generally lower than acetate systems [12] [21].

The pH dependence of buffer catalysis reflects the balance between substrate activation and brominating species generation [12] [13]. At lower pH values, the generation of electrophilic bromine species is favored, while at higher pH values, the phenolic substrate becomes more activated through ionization [12] [13]. The optimal pH for maximum catalytic effect typically occurs in the range of pH 4-5 for most buffer systems [12] [20].

Mechanistic Implications

The observation of buffer catalysis in aqueous bromination systems has important mechanistic implications for understanding the reaction pathway [12] [20]. The catalytic effects suggest that proton transfer processes are kinetically significant and that the reaction does not proceed through simple, uncatalyzed electrophilic substitution [12] [20].

The buffer catalysis results also indicate that protonated cyclohexadienone intermediates are not mandatory in the bromination mechanism [12] [20]. Instead, the reaction can proceed through pathways that avoid high-energy protonated intermediates by utilizing general base catalysis for concurrent proton removal [12] [20]. This mechanistic insight has important implications for understanding the broader scope of electrophilic aromatic substitution reactions in aqueous media [12] [20].

Synthetic Applications

The understanding of buffer catalysis effects has practical implications for optimizing bromination reactions in synthetic applications [12] [20]. By selecting appropriate buffer systems and pH conditions, it is possible to enhance reaction rates while maintaining selectivity [12] [20]. The catalytic effects can be particularly useful for bromination of less reactive substrates or for achieving specific regioselectivity patterns [12] [20].

The buffer catalysis phenomenon also provides a tool for mechanistic studies of bromination reactions [12] [20]. By systematically varying buffer composition and pH, it is possible to probe the details of the bromination mechanism and identify rate-determining steps [12] [20]. This information can guide the development of improved catalytic systems and reaction conditions for specific synthetic targets [12] [20].

XLogP3

Wikipedia

Dates

Explore Compound Types